Methyl diethylphosphonoacetate

Catalog No.
S1512734
CAS No.
1067-74-9
M.F
C7H15O5P
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl diethylphosphonoacetate

CAS Number

1067-74-9

Product Name

Methyl diethylphosphonoacetate

IUPAC Name

methyl 2-diethoxyphosphorylacetate

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OC)OCC

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC

Synthesis of Organic Compounds:

  • Allylic Fluorides: Methyl diethylphosphonoacetate serves as a key component in the synthesis of branched allylic fluorides, which are valuable building blocks in organic synthesis and medicinal chemistry. Source: Sigma-Aldrich:
  • Antibiotic Building Blocks: This compound plays a crucial role in regioselective Diels-Alder reactions, leading to the formation of complex molecules with potential antibiotic properties. Source: Sigma-Aldrich:
  • Heterocycles for Diabetes Treatment: Methyl diethylphosphonoacetate participates in the synthesis of substituted thiophenes and furans, heterocyclic compounds being explored for their potential in treating type 2 diabetes. Source: Sigma-Aldrich:
  • Pyridone Alkaloids: It acts as a reagent in the stereoselective Diels-Alder cycloaddition reactions, leading to the synthesis of pyridone alkaloids, which exhibit interesting biological properties, including neuritogenic activity. Source: Sigma-Aldrich:

Medicinal Chemistry Applications:

  • Botulinum Neurotoxin Inhibitors: Methyl diethylphosphonoacetate contributes to the modification of botulinum neurotoxin serotype A protease inhibitors, potentially aiding in the development of novel therapeutic strategies. Source: Sigma-Aldrich:
  • Immunosuppressive Agents: This compound finds application in the synthesis of immunosuppressive cyclopentanediol derivatives, which hold promise in the field of organ transplantation and autoimmune disease management. Source: Sigma-Aldrich:

Methyl diethylphosphonoacetate is an organophosphorus compound with the chemical formula C7_7H15_{15}O5_5P. It features a phosphonate group, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom that is further connected to two ethyl groups and a methyl group. This compound is known for its utility in organic synthesis, particularly as a reagent in various

  • Formation of Allylic Fluorides: It serves as a reagent in the preparation of allylic fluorides, which are important intermediates in organic synthesis .
  • Regioselective Diels-Alder Reactions: The compound is utilized in regioselective Diels-Alder reactions, allowing for the formation of complex cyclic structures .
  • Deprotonation Mechanisms: The deprotonation of methyl diethylphosphonoacetate can occur in the presence of lithium salts and bases like 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to the formation of phosphonate carbanions .

The synthesis of methyl diethylphosphonoacetate typically involves the following steps:

  • Phosphorylation Reaction: The reaction begins with the phosphorylation of acetic acid using diethyl phosphite.
  • Esterification: This step involves esterifying the resulting phosphonic acid with methanol to yield methyl diethylphosphonoacetate.
  • Purification: The product is then purified through distillation or chromatography to achieve the desired purity level.

Methyl diethylphosphonoacetate finds applications primarily in:

  • Organic Synthesis: It is used as a versatile reagent for synthesizing various organic compounds.
  • Research: Its role in studying reaction mechanisms and developing new synthetic methodologies makes it valuable in academic and industrial research settings.

Methyl diethylphosphonoacetate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Diethyl phosphonateC6_6H15_{15}O4_4PCommonly used as a reagent but lacks the acetyl group.
Methyl phenylphosphonateC9_9H11_{11}O4_4PContains a phenyl group, altering its reactivity profile.
Ethyl phosphonic acidC2_2H7_7O3_3PSimpler structure, primarily used for its acidity rather than reactivity.

Methyl diethylphosphonoacetate's unique combination of ethyl and methyl groups attached to the phosphorus atom distinguishes it from these similar compounds, influencing its reactivity and utility in organic synthesis. Its specific applications in forming allylic fluorides and participating in Diels-Alder reactions further highlight its unique role among organophosphorus compounds.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-74-9

Wikipedia

Methyl diethylphosphonoacetate

Dates

Modify: 2023-08-15

Explore Compound Types